6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one
CAS No.:
Cat. No.: VC17440776
Molecular Formula: C7H6N2O3
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2O3 |
|---|---|
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one |
| Standard InChI | InChI=1S/C7H6N2O3/c10-4-9-7(11)6-5(3-8-9)1-2-12-6/h1-3,10H,4H2 |
| Standard InChI Key | UKJHQEQWQCFULZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=C1C=NN(C2=O)CO |
Introduction
Chemical Identity and Structural Properties
6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one (IUPAC name: 6-(hydroxymethyl)furo[2,3-d]pyridazin-7-one) belongs to the furopyridazinone class, characterized by a bicyclic framework combining a furan oxygen atom and a pyridazine nitrogen-rich ring. The hydroxymethyl group at position 6 enhances polarity and hydrogen-bonding capacity, influencing solubility and target binding.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| SMILES | C1=COC2=C1C=NN(C2=O)CO |
| InChI Key | UKJHQEQWQCFULZ-UHFFFAOYSA-N |
| Spectral Signatures | IR: 1715 cm⁻¹ (C=O stretch) |
The compound’s planar structure allows π-π stacking interactions, while the hydroxymethyl group facilitates derivatization for prodrug strategies or conjugation. X-ray crystallography of analogous furopyridazinones reveals a dihedral angle of 12–15° between the fused rings, optimizing electronic conjugation .
Synthesis and Optimization Strategies
Core Ring Formation
The synthesis begins with methyl 2-formylfuran-3-carboxylate, which undergoes hydrazine addition to form a hydrazone intermediate. Subsequent cyclization via acyl chloride intermediates yields the furopyridazinone core . For example, treatment with hydrazinium chloride at 80°C in ethanol achieves 65–88% yields, with regioselectivity controlled by electron-withdrawing ester groups .
Key Reaction Steps:
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Aldehyde Functionalization:
Methyl 2-formylfuran-3-carboxylate reacts with hydrazine derivatives to form imine linkages. -
Cyclization:
Intramolecular nucleophilic attack facilitated by acyl azides or chlorides generates the pyridazinone ring .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | NH₂NH₂, EtOH, 80°C, 6 h | 72 |
| Acyl Chloride Formation | SOCl₂, DMF, reflux, 2 h | 89 |
| Cyclization | K₂CO₃, DMF, 100°C, 12 h | 65 |
Research Gaps and Future Directions
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Synthetic Scalability: Current methods require toxic reagents (e.g., SOCl₂) and multi-step purification. Flow chemistry or enzymatic catalysis could improve sustainability .
-
Biological Profiling: No in vivo data exists for this compound. Prioritize assays for cytotoxicity, metabolic stability, and target selectivity.
-
Structure-Activity Relationships: Systematic modification of the hydroxymethyl group (e.g., etherification, phosphorylation) may optimize bioavailability or potency.
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